![molecular formula C23H18N2O4 B433276 2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 300703-74-6](/img/structure/B433276.png)

2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

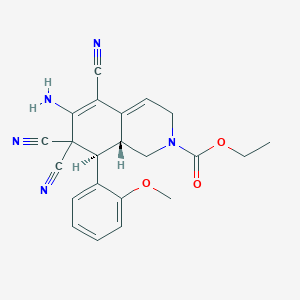

“2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention due to their potential pharmacological properties .

Synthesis Analysis

These compounds are synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malononitrile . The structures of the compounds are characterized using FT-IR, 1H-, and 13C-NMR spectroscopic analyses .Molecular Structure Analysis

The molecular structure of these compounds is analyzed using various spectroscopic techniques such as FT-IR, 1H-, and 13C-NMR . In silico studies are performed for both R and S enantiomers .Chemical Reactions Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using various spectroscopic techniques and in silico studies .科学的研究の応用

Antityrosinase Activity

This compound has demonstrated significant antityrosinase activity, which could be useful in the treatment of conditions like hyperpigmentation and melanoma. It shows a competitive inhibition pattern with an IC50 value of 7.69 ± 1.99 μM, which is more potent than the control agent kojic acid .

Anticancer Activity

The compound has shown potent antiproliferative results against A549 cancer cell line with an IC50 value of 5.6 µM, indicating its potential as an anticancer agent .

EGFR Kinase Inhibition

It inhibits EGFR kinase at a concentration of 2.05µM, suggesting its use in targeted cancer therapies, particularly those involving epidermal growth factor receptor (EGFR) related pathways .

ADMET Properties

The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are being investigated for the safety and efficacy of drugs in preclinical and clinical development .

Antimicrobial Activity

Derivatives of this compound have shown antimicrobial activity, which could be further explored for use in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound make it a candidate for the development of new anti-inflammatory drugs .

Antioxidant Activity

This compound has also exhibited antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

Anticonvulsant Activity

The anticonvulsant activity suggests potential applications in the treatment of epilepsy and other seizure disorders .

Each application presents a unique field of study where this compound could have significant implications for future scientific research and therapeutic development.

For further detailed information on each application, you can refer to the provided references.

BMC Chemistry - Design, synthesis, and molecular dynamics simulation studies SSRN - In Silico Design, Synthesis and Anticancer Activity Europe PMC - Discovery of novel 2- (4- (benzyloxy)-5- (hydroxyl) phenyl

作用機序

Target of Action

The specific targets can vary depending on the exact structure and functional groups present in the compound .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these alterations can include changes in cell growth, differentiation, and survival .

Pharmacokinetics

The compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with transport proteins .

Result of Action

Based on its structural similarity to other compounds, it may have effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell cycle arrest .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of competing molecules .

将来の方向性

特性

IUPAC Name |

2-amino-7-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-14-11-19-21(23(26)28-14)20(18(12-24)22(25)29-19)16-7-9-17(10-8-16)27-13-15-5-3-2-4-6-15/h2-11,20H,13,25H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCXBYSCXLLOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-[4-(benzyloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433197.png)

![6-Tert-butyl-2-(4-fluorobenzoyl)spiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B433203.png)

![6'-amino-3'-methyl-1'H-spiro[cyclohexane-1,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B433204.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433206.png)

![6-Amino-4-(1-naphthyl)-1-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433208.png)

![6-Amino-3-tert-butyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433211.png)

![6-Amino-3-tert-butyl-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433213.png)

![6-amino-4-(2-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433217.png)

![6-Ethyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B433218.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433222.png)

![1-acetyl-2-(2-ethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433223.png)

![3-acetyl-2-(2-ethoxyphenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B433226.png)